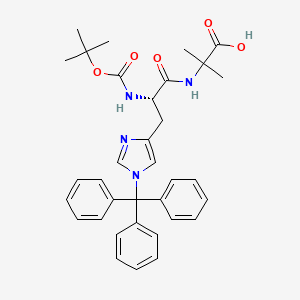

Boc-His(Trt)-Aib-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O5/c1-32(2,3)43-31(42)36-28(29(39)37-33(4,5)30(40)41)21-27-22-38(23-35-27)34(24-15-9-6-10-16-24,25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,22-23,28H,21H2,1-5H3,(H,36,42)(H,37,39)(H,40,41)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZCMPSLNOUKQN-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-His(Trt)-Aib-OH: A Key Intermediate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-His(Trt)-Aib-OH is a highly valuable dipeptide derivative utilized extensively in solid-phase peptide synthesis (SPPS). Its unique structure, incorporating a Boc-protected N-terminus, a Trt-protected histidine side chain, and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), offers significant advantages in the synthesis of complex and conformationally constrained peptides. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its synthesis, analysis, and utilization in peptide synthesis.

Introduction

This compound, chemically known as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a crucial building block in the field of peptide chemistry.[1] The strategic incorporation of the bulky trityl (Trt) group on the imidazole (B134444) side chain of histidine minimizes racemization, a common challenge associated with this amino acid during peptide coupling.[1] The presence of α-aminoisobutyric acid (Aib) induces a helical conformation in the resulting peptide, enhancing its structural stability and resistance to enzymatic degradation.[1] Furthermore, the acid-labile tert-butoxycarbonyl (Boc) protecting group on the N-terminus makes it fully compatible with Boc-based SPPS strategies.[1] This dipeptide is particularly noted for its role as a key intermediate in the synthesis of peptide therapeutics, including the GLP-1 receptor agonist Semaglutide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2061897-68-3 | [1] |

| Molecular Formula | C₃₄H₃₈N₄O₅ | [1] |

| Molecular Weight | 582.7 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (HPLC) | [1] |

| pKa | 3.43 ± 0.10 (Predicted) | |

| Solubility | Soluble in DMF and NMP; slightly soluble in chloroform (B151607) and DMSO. | [1] |

| Storage | Recommended storage at -20°C to ensure long-term stability. | [1] |

Structural Features and Key Advantages

The unique combination of protecting groups and the Aib residue in this compound provides several key advantages in peptide synthesis.

-

Reduced Racemization: The sterically hindering Trityl (Trt) group on the histidine imidazole side chain effectively prevents racemization during activation and coupling steps.[1]

-

Enhanced Peptide Stability: The α,α-disubstituted nature of Aib promotes the formation of stable helical secondary structures within the peptide chain, leading to increased resistance to proteolytic degradation and a longer biological half-life.[1]

-

Compatibility with Boc-SPPS: The use of the Boc protecting group for the N-terminus allows for a streamlined deprotection process using trifluoroacetic acid (TFA), which is compatible with the cleavage of the Trt group.[1]

-

Versatility in Peptide Design: This dipeptide building block enables the incorporation of both a key functional amino acid (Histidine) and a conformation-inducing unnatural amino acid (Aib), expanding the possibilities for designing novel peptide therapeutics with improved pharmacological profiles.[1]

Caption: Structural components of this compound and their resulting advantages in peptide synthesis.

Experimental Protocols

Synthesis of this compound

A representative synthetic protocol for this compound is outlined below.

Caption: Workflow for the synthesis of this compound via hydrogenation.

Procedure:

-

Dissolve 4.3 g of Boc-L-His(Trt)-Aib-OBzl in 30 ml of tetrahydrofuran (B95107) (THF) and 3 ml of ethyl acetate.

-

Add 0.43 g of 5% Palladium on carbon (Pd/C) as a hydrogenation catalyst.

-

Hydrogenate the mixture at 30°C for 2 hours under atmospheric hydrogen pressure (e.g., using a balloon).

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Wash the filtered catalyst with 30 ml of ethyl acetate.

-

Stir the combined filtrate for several hours until a precipitate forms.

-

Collect the precipitate by filtration.

-

Dry the solid product under vacuum to obtain this compound.

Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Resin-bound peptide with a free amine

-

This compound

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Solvent (e.g., DMF)

-

TFA for deprotection

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF.

-

Deprotection: Remove the N-terminal Boc group from the resin-bound peptide using a solution of TFA in dichloromethane (B109758) (DCM).

-

Neutralization: Neutralize the resulting TFA salt with a solution of DIEA in DMF.

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF. Add DIEA (6 equivalents) to activate the carboxyl group.

-

Coupling: Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.

Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)

A generalized reverse-phase HPLC method for assessing the purity of this compound is provided below.

Caption: Workflow for HPLC analysis of this compound.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% TFA.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm.

-

Injection Volume: 10 µL.

Spectroscopic Data

While experimental spectra are proprietary to manufacturers, the following table provides expected chemical shifts for the key structural components of this compound based on standard values for similar compounds. Actual spectra should be obtained for definitive characterization.

| Group | ¹H NMR Chemical Shift (ppm, approximate) | ¹³C NMR Chemical Shift (ppm, approximate) |

| Boc (C(CH₃)₃) | 1.4 | 28 (CH₃), 80 (quaternary C) |

| Aib (C(CH₃)₂) | 1.5 | 25 (CH₃), 57 (quaternary C) |

| His α-CH | 4.5 | 54 |

| His β-CH₂ | 3.1 | 30 |

| His imidazole CH | 6.8, 7.5 | 118, 135, 137 |

| Trt (C(Ph)₃) | 7.1-7.4 | 127-130 (aromatic CH), 144 (aromatic C-ipso), 75 (quaternary C) |

Mass Spectrometry: The expected exact mass for [M+H]⁺ is approximately 583.29 g/mol .

Applications in Drug Development

This compound is a cornerstone in the synthesis of peptide-based drugs. Its ability to confer stability and specific conformations is highly sought after.

-

Metabolic Disorders: As a key building block for Semaglutide and other GLP-1 receptor agonists, it plays a vital role in the development of treatments for type 2 diabetes and obesity.

-

Oncology: The creation of stable, helical peptides is a promising strategy for inhibiting protein-protein interactions that are critical for cancer cell growth and survival.

-

Neurodegenerative Diseases: Peptides designed to cross the blood-brain barrier and interact with specific targets in the central nervous system can benefit from the enhanced stability provided by the Aib residue.[1]

-

Antimicrobial Peptides: The conformational rigidity imparted by Aib can lead to more potent and selective antimicrobial peptides.

Conclusion

This compound is a sophisticated and indispensable tool for peptide chemists. Its well-designed structure addresses common challenges in peptide synthesis, such as racemization of histidine and peptide instability. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this valuable dipeptide building block to advance the frontiers of peptide-based therapeutics.

References

Boc-His(Trt)-Aib-OH chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-tert-Butoxycarbonyl-Nim-trityl-L-histidyl-α-aminoisobutyric acid, commonly abbreviated as Boc-His(Trt)-Aib-OH, is a specialized dipeptide derivative crucial in the field of peptide chemistry.[1] It serves as a high-value building block in solid-phase peptide synthesis (SPPS), particularly for constructing complex and conformationally constrained peptides.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

The structure of this compound incorporates several key features that make it a valuable reagent for peptide synthesis. The Nα-Boc (tert-butoxycarbonyl) group provides temporary protection for the α-amino group of histidine, which can be readily removed under acidic conditions.[1] The bulky trityl (Trt) group protects the imidazole (B134444) side chain of histidine, minimizing the risk of racemization and other side reactions during peptide coupling.[1][2] The inclusion of α-aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is particularly noteworthy. Aib's unique α,α-disubstituted structure introduces steric hindrance that promotes the formation of stable helical conformations within the peptide backbone, enhancing resistance to enzymatic degradation.[1]

Chemical Structure and Properties

This compound is chemically defined as (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.[1] Its structure combines the functionalities of a protected histidine residue and the conformation-directing Aib residue.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2061897-68-3 | [1][3][4] |

| Molecular Formula | C34H38N4O5 | [1][3][5] |

| Molecular Weight | 582.7 g/mol | [1][3][] |

| Appearance | White to off-white powder | [4] |

| Purity (by HPLC) | ≥97.0% | [4] |

| pKa | 3.43 ± 0.10 | [] |

| Boiling Point (Predicted) | 789.3 ± 60.0 °C | [] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in DMF and NMP | [1] |

| Storage | Cool, dry place (≤-18°C) | [1][4] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the coupling of Boc-His(Trt)-OH with a protected form of 2-aminoisobutyric acid, followed by deprotection. A detailed, multi-step synthesis is described in patent CN119504926A, which is designed for efficient and stable production of high-purity this compound.[5]

Step 1: Protection of 2-Aminoisobutyric Acid

-

Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.

-

Cool the mixture and add a silicon protecting reagent dropwise.

-

After the addition is complete, heat the mixture to complete the reaction, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[5]

Step 2: Activation of Boc-His(Trt)-OH

-

Dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.

-

Add a coupling reagent dropwise to the solution.

-

Allow the reaction to proceed to completion to obtain a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[5]

Step 3: Coupling and Final Product Formation

-

Cool the activated ester solution from Step 2.

-

Add the protected 2-aminoisobutyric acid solution from Step 1 dropwise.

-

After the addition is complete, add an organic base dropwise.

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of a quenching reagent.

-

Perform a post-reaction work-up to obtain the crude product of this compound.

-

Crystallize the crude product to yield the final, pure this compound.[5]

This method avoids the need for intermediate purification steps and allows for good control over the reaction process, resulting in a product with a purity of over 99.5%.[5]

HPLC Analysis

The purity of this compound and the separation of its D-isomer can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

Chromatographic Conditions:

-

Method: Reversed-phase chromatography is employed for the separation.[7]

-

Mobile Phase Optimization: The composition of the mobile phase is a critical parameter for achieving effective separation of this compound from its isomers.[7]

-

Flow Rate: A flow rate of approximately 0.7 mL/min has been shown to be effective.[7]

By optimizing the chromatographic conditions, a resolution of greater than 1.5 between the main peak and the isomeric peak can be achieved, allowing for accurate quantification.[7]

Applications and Workflows

This compound is primarily utilized as a dipeptide building block in Boc-chemistry solid-phase peptide synthesis (SPPS).[1] Its main application is in the synthesis of therapeutic peptides and other bioactive molecules where enhanced stability and specific conformational properties are desired.[1][8]

Key Application Areas:

-

Peptide Drug Development: This dipeptide is instrumental in the creation of peptides for targeted therapies against diseases such as Alzheimer's, cancer, and metabolic disorders.[1][][8] The Aib residue enhances the stability of the resulting peptides, making them suitable for the design of long-acting therapeutics.[1]

-

Semaglutide (B3030467) Synthesis: this compound can serve as an intermediate in the synthesis of semaglutide and similar peptide constructs, offering an alternative to Fmoc-based protocols.[1][5]

-

Conformationally Constrained Peptides: The Aib residue's ability to induce helical conformations is exploited in the design of peptides with specific three-dimensional structures for studying protein-protein interactions or for creating enzyme mimics.[1]

General Workflow in Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow of incorporating this compound into a growing peptide chain during SPPS.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 2061897-68-3 [chemicalbook.com]

- 4. csbiochina.com [csbiochina.com]

- 5. CN119504926A - A method for preparing this compound - Google Patents [patents.google.com]

- 7. CN115494169B - Separation and detection method of this compound and its isomers - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to Boc-His(Trt)-Aib-OH

CAS Number: 2061897-68-3

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Boc-His(Trt)-Aib-OH, a specialized dipeptide building block. It is intended for researchers, scientists, and professionals involved in peptide chemistry and drug development.

Core Compound Information

This compound is a protected dipeptide derivative essential for the synthesis of complex peptides, particularly those requiring enhanced stability and specific conformations.[1][2] It consists of L-histidine and the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The compound is strategically protected to ensure seamless integration during solid-phase peptide synthesis (SPPS).

-

Nα-Boc Protection: The N-terminal α-amino group of histidine is protected by a tert-butoxycarbonyl (Boc) group. This group is stable under coupling conditions but is readily removed with mild to strong acids, such as trifluoroacetic acid (TFA).[1]

-

Side-Chain Trt Protection: The imidazole (B134444) side chain of histidine is protected by a trityl (Trt) group. This bulky group effectively prevents undesirable side reactions and significantly suppresses racemization, a common issue with histidine residues during activation.[1][3] The Trt group is also acid-labile, allowing for simultaneous removal with the final peptide cleavage from the resin.[1][4]

-

α-Aminoisobutyric Acid (Aib): The inclusion of Aib, an achiral amino acid with two methyl groups on its α-carbon, imposes significant steric constraints. This unique feature promotes the formation of stable helical structures (e.g., 3₁₀- or α-helices) within the peptide backbone, which can enhance biological activity and increase resistance to proteolytic degradation.[1][5]

Physicochemical and Structural Data

The quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2061897-68-3 | [1][6] |

| Molecular Formula | C₃₄H₃₈N₄O₅ | [1][][] |

| Molecular Weight | 582.70 g/mol | [1][][9] |

| Appearance | White to off-white solid | [][] |

| Purity (by HPLC) | ≥95-98% | [1][] |

| Solubility | Soluble in DMF, NMP; Slightly soluble in Chloroform, DMSO | [1][] |

| Storage Conditions | -20°C or 2-8°C, keep sealed and refrigerated | [1][][9] |

| Structural Identifier | Value | Reference(s) |

| IUPAC Name | 2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoic acid | [][9][] |

| Synonyms | (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid; Semaglutide dipeptide | [1][9][] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4)C)C(=O)NC(C)(C)C(=O)O | [1] |

| InChIKey | POZCMPSLNOUKQN-NDEPHWFRSA-N | [9] |

Applications in Research and Development

This compound is a high-value reagent primarily used as a building block in the synthesis of therapeutic peptides and other advanced biomolecules.[2]

-

Peptide Drug Development: The dipeptide is a crucial intermediate in the synthesis of peptide drugs, including analogs of Glucagon-Like Peptide-1 (GLP-1) such as Semaglutide.[1][9][11] Its incorporation helps improve the stability and pharmacokinetic profile of the final drug product.

-

Conformationally Constrained Peptides: The Aib residue is used to create peptides with predictable and stable secondary structures.[1] This is vital for studying structure-activity relationships (SAR) and designing peptides that fit precisely into biological targets.

-

Protein Engineering: This building block allows for the site-specific incorporation of non-natural amino acids, enabling the design of proteins with enhanced stability or novel functions.[1]

-

DNA-Encoded Libraries (DECLs): The compound's robust nature and compatibility with standard coupling chemistries make it suitable for use in constructing DECLs for high-throughput screening and drug discovery.[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the deprotection of a benzyl (B1604629) ester precursor via catalytic hydrogenation.

Objective: To prepare this compound from Boc-L-His(Trt)-Aib-OBzl.

Materials:

-

Boc-L-His(Trt)-Aib-OBzl (1 equivalent)

-

Palladium on carbon (Pd/C, 5% w/w), 10% by weight of the starting material

-

Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve Boc-L-His(Trt)-Aib-OBzl (e.g., 4.3 g) in a mixture of THF (30 mL) and ethyl acetate (3 mL).[12]

-

Carefully add the Pd/C catalyst (e.g., 0.43 g) to the solution.[12]

-

Seal the reaction vessel and purge with hydrogen gas.

-

Maintain the reaction under a hydrogen atmosphere (e.g., using a balloon) at room temperature to 30°C for approximately 2 hours, monitoring for the consumption of starting material by TLC or LC-MS.[12]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]

-

Wash the filter cake with ethyl acetate (30 mL).[12]

-

Combine the filtrates and stir at room temperature for several hours until a precipitate forms.[12]

-

Collect the solid precipitate by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum to yield the final product, this compound.[12]

Incorporation of this compound in Boc-SPPS

This protocol describes a single cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine (1 equivalent)

-

This compound (3 equivalents)

-

Activating agent, e.g., HBTU (2.9 equivalents)

-

Base, e.g., N,N-diisopropylethylamine (DIEA) (6 equivalents)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 50% TFA in Dichloromethane (DCM)

-

Washing solvents: DCM, Isopropanol

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction using a qualitative method like the Kaiser test to confirm the consumption of free amines.

-

Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) followed by DCM (3x) to remove excess reagents.

-

Boc Deprotection:

-

Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes. Drain.

-

Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

-

Post-Deprotection Wash & Neutralization:

-

Wash the resin with DCM (3x) and Isopropanol (1x).[13]

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (2x, 2 minutes each) to prepare the N-terminal amine for the next coupling cycle.

-

Wash again with DCM (3x) and DMF (3x). The resin is now ready for the next amino acid coupling.

-

Visualized Workflows and Pathways

Synthesis and Deprotection Logic

The following diagram illustrates the key chemical transformations involving this compound: its synthesis from a protected precursor and the subsequent removal of its protecting groups during the final peptide cleavage step.

Boc-SPPS Workflow Integration

This diagram shows the iterative cycle of Boc solid-phase peptide synthesis, highlighting the step where this compound is incorporated into a growing peptide chain.

Biological Context: GLP-1 Receptor Signaling

Peptides like Semaglutide, synthesized using this compound, function as GLP-1 receptor agonists. The diagram below outlines the simplified signaling pathway initiated upon receptor activation, which is the ultimate therapeutic context for using this building block.

References

- 1. chempep.com [chempep.com]

- 2. nbinno.com [nbinno.com]

- 3. merel.si [merel.si]

- 4. benchchem.com [benchchem.com]

- 5. Chemoenzymatic synthesis of polypeptides containing the unnatural amino acid 2-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 9. Boc-L-His(Trt)-Aib-OH - Morning Shine [mspharmx.com]

- 11. CN119504926A - A method for preparing this compound - Google Patents [patents.google.com]

- 12. This compound | 2061897-68-3 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

Technical Guide: Properties and Synthesis of Boc-His(Trt)-Aib-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Boc-His(Trt)-Aib-OH, a specialized dipeptide derivative crucial in the field of peptide synthesis. It covers the fundamental physicochemical properties, applications in drug development, and a detailed experimental protocol for its synthesis.

Core Properties and Specifications

This compound is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS).[1] Its structure incorporates key protecting groups and an unnatural amino acid that impart specific, desirable characteristics for the synthesis of complex peptides. The chemical name for this compound is (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid.[1][2][3]

The molecule's design features:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group on the α-amino group of histidine prevents unwanted reactions during peptide coupling and is readily removed under acidic conditions.[1]

-

Trityl (Trt) Protection: The trityl group shields the imidazole (B134444) side chain of histidine, which is crucial for minimizing racemization during synthesis.[1]

-

Aib Residue: The presence of α-aminoisobutyric acid (Aib), an achiral amino acid, is known to induce helical conformations in peptide chains, thereby enhancing their structural stability and resistance to enzymatic degradation.[1]

All quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₄O₅ |

| Molecular Weight | 582.7 g/mol [1][2][4] |

| CAS Number | 2061897-68-3[1][3] |

| IUPAC Name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid[4][] |

| Appearance | White to off-white solid[] |

| Purity | Typically >95% by HPLC[1] |

| Solubility | Soluble in common peptide synthesis solvents like DMF, NMP, and slightly soluble in Chloroform and DMSO.[1][] |

| Storage Conditions | Store at -20°C or between 2-8°C to maintain stability.[1][][] |

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of therapeutic peptides and other advanced biomedical applications.

-

Peptide Drug Development: This dipeptide is instrumental in creating novel peptides for targeting diseases such as Alzheimer's, cancer, and metabolic disorders.[1][][7] The inclusion of the Aib residue enhances the stability of these peptides, making them more suitable for development as long-acting therapeutics.[1]

-

Intermediate for Semaglutide: It serves as an important intermediate in the synthesis of peptide-based drugs, most notably Semaglutide, a GLP-1 receptor agonist used in the treatment of type 2 diabetes.[3][8]

-

Structural Stability Studies: The Aib residue's ability to promote helical structures makes this compound ideal for synthesizing peptides designed to study protein-protein interactions and for creating peptide architectures with high resistance to degradation.[1]

-

Protein Engineering: Researchers use this compound to incorporate non-natural amino acids into proteins, enabling the design of biomolecules with enhanced stability or novel functions.[1]

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step chemical process. The following protocol is based on a method described in patent literature, which avoids the need for intermediate purification and is suitable for large-scale production.[8]

Objective: To synthesize high-purity this compound via a coupling reaction.

Materials:

-

2-aminoisobutyric acid

-

Boc-His(Trt)-OH

-

Silicon protection reagent

-

Activator and coupling reagent

-

Organic base

-

Quenching reagent

-

Appropriate solvents

Methodology:

-

Protection of 2-Aminoisobutyric Acid:

-

Add 2-aminoisobutyric acid, a solvent, and an organic base to a reaction vessel.

-

Cool the mixture and add a silicon protection reagent dropwise.

-

Following the addition, heat the mixture to allow the reaction to proceed, yielding a bis-trialkylsilyl-protected 2-aminoisobutyric acid solution.[8]

-

-

Activation of Boc-His(Trt)-OH:

-

In a separate reaction vessel, dissolve Boc-His(Trt)-OH and an activator in a suitable solvent.

-

Add a coupling reagent dropwise to the solution.

-

Allow the reaction to complete to form a Boc-His(Trt)-OH activated ester solution. This solution is used directly in the next step without intermediate purification.[8]

-

-

Coupling Reaction:

-

Cool the activated ester solution from the previous step.

-

Slowly add the bis-trialkylsilyl-protected 2-aminoisobutyric acid solution dropwise.

-

After the addition is complete, add an organic base.[8]

-

-

Quenching and Product Isolation:

-

Once the coupling reaction is complete, slowly add a quenching reagent to stop the reaction.

-

Perform a post-reaction work-up to isolate the crude this compound product.

-

Purify the crude product via crystallization to obtain the final, high-purity this compound.[8] The final product should have a purity of over 99.5%.[8]

-

An alternative reported synthesis involves the hydrogenation of Boc-L-His(Trt)-Aib-OBzl using a Pd/C catalyst.[9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. chempep.com [chempep.com]

- 2. This compound | C34H38N4O5 | CID 124179955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [handomchemicals.com]

- 4. This compound | 2061897-68-3 [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. CN119504926A - A method for preparing this compound - Google Patents [patents.google.com]

- 9. This compound | 2061897-68-3 [chemicalbook.com]

Navigating the Solubility of Boc-His(Trt)-Aib-OH: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of the protected dipeptide Boc-His(Trt)-Aib-OH, a critical building block in modern peptide synthesis. This guide provides a comprehensive overview of its solubility in various organic solvents, detailed experimental protocols for solubility determination, and visual workflows to aid researchers in its effective application.

Introduction

N-α-Boc-N-τ-Trityl-L-histidyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a specialized dipeptide derivative integral to solid-phase peptide synthesis (SPPS). Its structure incorporates the acid-labile Boc (tert-butoxycarbonyl) protecting group at the N-terminus and the bulky, acid-labile Trityl (Trt) group on the imidazole (B134444) side chain of histidine. The inclusion of the non-proteinogenic amino acid, α-aminoisobutyric acid (Aib), is known to induce helical conformations in peptides, thereby enhancing their structural stability. A thorough understanding of the solubility of this reagent is paramount for its successful application in the synthesis of complex peptides, ensuring efficient coupling reactions and high purity of the final product.

Physicochemical Properties

This compound is typically supplied as a white to off-white solid. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₃₄H₃₈N₄O₅ |

| Molecular Weight | 582.7 g/mol [1][2] |

| Appearance | White to off-white solid[] |

| Storage Temperature | 2-8°C[][4] or -20°C for long-term storage[5] |

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents based on information from chemical suppliers and databases.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble[1] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[][6][7] |

| Chloroform (CHCl₃) | Slightly Soluble[][6][7] |

| Acetonitrile (ACN) | Soluble |

| Tetrahydrofuran (THF) | Information not available |

| Dichloromethane (DCM) | Information not available |

| Methanol (MeOH) | Information not available |

| Ethyl Acetate (EtOAc) | Information not available |

It is important to note that while described as "soluble," some sources suggest that the solubility of this compound in DMF and NMP may be lower than that of other Boc-protected amino acids, which could potentially complicate coupling reactions in certain solvent systems.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol provides a general framework for determining the solubility of this compound.

Materials

-

This compound

-

Selected organic solvents (e.g., DMF, NMP, DMSO, Chloroform, Acetonitrile)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Calibrated pipettes

-

HPLC or other suitable analytical instrumentation

Procedure

-

Preparation of Stock Solutions:

-

Accurately weigh a small amount of this compound (e.g., 10 mg).

-

Dispense a precise volume of the chosen solvent (e.g., 1 mL) into a clean vial containing the weighed compound.

-

-

Solubilization:

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid does not fully dissolve, sonicate the mixture for 5-10 minutes.

-

Visually inspect the solution for any remaining particulate matter.

-

-

Saturation and Equilibration:

-

If the initial amount dissolves completely, incrementally add more of the compound until a saturated solution with excess solid is achieved.

-

Allow the saturated solution to equilibrate at a constant temperature for a specified period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully withdraw a known volume of the supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique such as HPLC to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

-

Visualizing Workflows and Structures

To further aid in the understanding and application of this compound, the following diagrams illustrate its chemical structure and a logical workflow for solubility testing.

Figure 1: Structural components of this compound.

Figure 2: A logical workflow for determining the solubility of this compound.

Conclusion

This compound is a valuable reagent in peptide synthesis, and a clear understanding of its solubility is crucial for its effective use. While quantitative solubility data is not widely published, it is well-established that the compound is soluble in common polar aprotic solvents such as DMF and NMP, with slight solubility in DMSO and chloroform. For applications requiring precise solubility values, a systematic experimental approach is recommended. The protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to confidently handle and utilize this compound in their synthetic endeavors.

References

- 1. chempep.com [chempep.com]

- 2. This compound | C34H38N4O5 | CID 124179955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2061897-68-3 [sigmaaldrich.com]

- 5. Boc-L-His(Trt)-Aib-OH - Morning Shine [mspharmx.com]

- 6. This compound | 2061897-68-3 [chemicalbook.com]

- 7. This compound CAS#: 2061897-68-3 [chemicalbook.com]

The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, desired sequences. Among the arsenal (B13267) of chemical moieties developed for this purpose, the tert-butyloxycarbonyl (Boc) group stands as a foundational and robust tool. Despite the rise of alternative strategies, Boc chemistry, particularly in solid-phase peptide synthesis (SPPS), remains a highly relevant and often preferred method for the synthesis of long, complex, or aggregation-prone peptides.[1][2][3][4] This technical guide provides an in-depth exploration of the core function of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application.

Core Principles of the Boc Strategy

The primary role of the Boc group is the temporary protection of the α-amino group of an amino acid.[4] This prevents the amine from participating in unwanted side reactions during the formation of a peptide bond with the subsequent amino acid in the sequence. The Boc group is a carbamate-based protecting group, which effectively masks the nucleophilicity and basicity of the amine.[5][6]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic approach in SPPS.[4][7][8] It employs the acid-labile Boc group for the temporary protection of the α-amino group, while more permanent, benzyl-based protecting groups are used for the side chains of reactive amino acids.[4][7] The key to this strategy lies in the principle of "graduated acid lability," where the Boc group can be removed with moderately strong acid, leaving the benzyl-based side-chain protecting groups and the peptide-resin linkage intact.[4][7]

Mechanism of Action

The utility of the Boc protecting group is defined by the distinct mechanisms of its introduction (protection) and removal (deprotection).

Boc Protection of Amines

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride, Boc₂O).[5][9] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O, forming a tetrahedral intermediate.[10] This intermediate then collapses, releasing tert-butanol (B103910) and carbon dioxide as byproducts, to form the stable N-Boc protected amine (a carbamate).[9][10] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[5][10] While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) is common to deprotonate the amine, increasing its nucleophilicity and reaction rate.[5][10][11]

Caption: Mechanism of Boc protection of an amine.

Boc Deprotection using Trifluoroacetic Acid (TFA)

The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][12][13] The mechanism involves several key steps:

-

Protonation: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group.[12][13]

-

Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[12][13]

-

Amine Salt Formation: The newly liberated free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate (B77799) salt.[12][13]

The generation of the reactive tert-butyl cation can lead to side reactions, particularly the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[7][14] To prevent this, "scavengers" such as dithiothreitol (B142953) (DTT) or triisopropylsilane (B1312306) (TIS) are typically added to the deprotection solution to trap these cations.[7][13]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection is influenced by various factors. The following tables summarize typical reaction conditions and outcomes.

Table 1: Typical Conditions and Yields for Boc Protection of Amines [6]

| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 2 - 8 | >90 |

| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp - 50 | 4 - 24 | 85 - 95 |

| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90 |

Table 2: Common Conditions for Boc Deprotection [1][6][15]

| Reagent | Concentration | Solvent | Temperature (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temp. | 15-30 min | Standard for SPPS. |

| Hydrochloric Acid (HCl) | 4 M | Dioxane or Ethyl Acetate | Room Temp. | 0.5 - 4 h | Common for solution-phase. |

| Formic Acid | - | - | 50 - 60 | 2 - 8 h | Milder alternative to TFA or HCl. |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine in Solution[10]

-

Dissolution: Dissolve the amine substrate (1.0 equivalent) in a suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile).

-

Base Addition: Add a base such as Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 - 2.0 equivalents) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The crude product can then be purified by flash column chromatography.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)[16]

-

Resin Swelling: Place the Boc-protected peptide-resin in a reaction vessel. Add Dichloromethane (DCM) to swell the resin for 30-60 minutes. Drain the solvent.

-

Pre-wash: Add a solution of 50% TFA in DCM to the resin and gently agitate for 5 minutes. Drain the solution.

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[16] Drain the deprotection solution.

-

Washing:

-

Wash the resin thoroughly with DCM (3 times).

-

Wash the resin with Isopropanol (IPA) (2 times) to help remove residual TFA.

-

Wash the resin again with DCM (3 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the N-terminal ammonium (B1175870) salt.

-

Drain the neutralization solution.

-

Wash the resin with DCM (3 times).

-

-

The resin is now ready for the next coupling step.

Logical Workflow of Boc-SPPS Cycle

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process.

Caption: General workflow of a Boc-SPPS cycle.

Common Side Reactions and Mitigation

While robust, the Boc strategy is not without potential pitfalls. Awareness of these side reactions is crucial for successful synthesis.

-

Alkylation of Sensitive Residues: As mentioned, the tert-butyl cation generated during deprotection can alkylate nucleophilic side chains (Trp, Met, Cys, Tyr).[7][17]

-

Mitigation: Inclusion of scavengers (e.g., 0.5% dithioethane) in the deprotection cocktail.[7]

-

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide derivative, which can lead to racemization and the formation of β-aspartyl peptides.[18]

-

Mitigation: Using in situ neutralization protocols can reduce this side reaction.[18]

-

-

Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.

-

Mitigation: This is more prevalent with certain amino acid sequences and can be minimized by careful control of reaction conditions.

-

-

Incomplete Coupling: Sterically hindered amino acids or peptide aggregation can lead to incomplete coupling reactions.[17]

-

Mitigation: Employing "double coupling" (repeating the coupling step) or using more potent coupling reagents like HATU or HBTU can overcome this issue.[17]

-

Conclusion

The Boc protecting group remains an indispensable tool in the peptide chemist's toolbox. Its robust nature, well-understood chemistry, and particular suitability for long or hydrophobic sequences ensure its continued use in both research and industrial settings.[3][4] While the harsh acidic conditions required for final cleavage necessitate specialized equipment, the advantages of the Boc strategy, such as the reduced risk of aggregation in certain sequences, often outweigh this drawback.[2][3] A thorough understanding of the mechanisms, protocols, and potential side reactions detailed in this guide will empower researchers to effectively leverage Boc chemistry for the successful synthesis of their target peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chempep.com [chempep.com]

An In-depth Technical Guide on the Role of the Trityl (Trt) Group for Histidine Side-Chain Protection

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Challenge of Histidine and the Trityl Solution

Histidine's imidazole (B134444) side chain presents a unique challenge in solid-phase peptide synthesis (SPPS).[1][2] Its nucleophilic nature can lead to undesirable side reactions, such as acylation, and it is particularly prone to racemization during the activation step of peptide coupling.[3][4] To ensure the synthesis of high-purity peptides with the correct stereochemistry, effective protection of the imidazole ring is crucial.[5]

The trityl (Trt) group, a bulky triphenylmethyl moiety, is a widely adopted and robust protecting group for the histidine side chain, especially in Fmoc-based SPPS.[2][3][6] Its significant steric hindrance effectively shields the imidazole nitrogen from participating in unwanted reactions.[3] A key advantage of the Trt group is its acid lability, allowing for its removal under mild acidic conditions that are orthogonal to the base-labile Fmoc protecting group used for the α-amino group.[3]

Quantitative Data Summary

The selection of a protecting group strategy is often guided by its stability during synthesis and the efficiency of its removal. The following tables provide quantitative data on the deprotection conditions for the Trt group and its stability under various conditions.

Table 1: Comparative Cleavage Efficiency of Histidine Protecting Groups

| Protecting Group | Abbreviation | Synthesis Strategy | Cleavage Conditions | Cleavage Efficiency (%) | Time |

| Trityl | Trt | Fmoc/tBu | 90% TFA in H₂O | Complete | Standard cleavage |

| 4-Methoxytrityl | Mmt | Fmoc/tBu | 1% TFA in DCM/TIS (95:5 v/v) | Complete | - |

| 4-Methoxytrityl | Mmt | Fmoc/tBu | Acetic acid:TFE:DCM (1:1:8) | 75-80% | 30 min |

| 4-Methyltrityl | Mtt | Fmoc/tBu | 15% TFA in H₂O | Complete | Standard cleavage |

Data sourced from BenchChem comparative analyses.[7]

Table 2: D-Isomer Formation of Histidine in Liraglutide Synthesis

| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |

| Fmoc-His(Trt)-OH | 50 °C, 10 min | 6.8 |

| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.18 |

| Fmoc-His(Trt)-OH | 90 °C, 2 min | >16 |

| Fmoc-His(Boc)-OH | 90 °C, 2 min | 0.81 |

This data highlights the increased risk of racemization with Trt protection at elevated temperatures, a key consideration in microwave-assisted peptide synthesis.[5]

Experimental Protocols

Protocol for Tritylation of Histidine

This protocol outlines the introduction of the trityl group onto the imidazole side chain of N-α-Fmoc-histidine.

Materials:

-

N-α-Fmoc-L-histidine

-

Trityl chloride (Trt-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell trityl chloride resin (2 g) in dichloromethane for 1 hour.[8]

-

In a separate vessel, add N-Fmoc-N-trityl-L-histidine (2.47 g, 2 equivalents), DIPEA (1 mL), DCM (2.5 mL), and DMF (5 mL).[8]

-

Shake the mixture for 2 hours.[8]

-

Filter the resin and wash thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) under a nitrogen atmosphere.[8]

Protocol for Coupling of Fmoc-His(Trt)-OH in Fmoc-SPPS

This protocol describes the incorporation of a trityl-protected histidine residue into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-His(Trt)-OH

-

Activating agent (e.g., HBTU)

-

Racemization suppressor (e.g., HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% piperidine (B6355638) in DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin has undergone complete Fmoc deprotection using 20% piperidine in DMF and has been thoroughly washed with DMF.[9]

-

Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading), an activating agent like HBTU (3 eq.), and a racemization suppressor such as HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to facilitate activation and allow the mixture to pre-activate for 2-5 minutes at room temperature.[9]

-

Coupling Reaction: Add the activated Fmoc-His(Trt)-OH solution to the vessel containing the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.[9][10]

-

Monitoring and Washing: Monitor the reaction for completion using a qualitative method like the Kaiser test (to detect free primary amines). Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[9][10]

Protocol for Cleavage and Trityl Deprotection

This protocol describes the final step where the completed peptide is cleaved from the resin, and all protecting groups, including the Nim-Trityl group, are removed.

Materials:

-

Final peptide-resin

-

Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., Reagent B: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the final peptide-resin thoroughly with DCM to remove residual DMF and dry it under a vacuum.[9]

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment, as TFA is highly corrosive.[11] The TIS acts as a scavenger to prevent the reactive trityl cation from causing side reactions.[12]

-

Cleavage and Deprotection: Add the cleavage cocktail to the dried resin and agitate the slurry at room temperature for 2-3 hours. The solution may turn yellow or orange due to the formation of the stable trityl cation.[9][11]

-

Peptide Precipitation and Isolation: Filter the resin and collect the filtrate containing the deprotected peptide. Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[9][11]

-

Final Processing: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the crude peptide under vacuum.[9]

Mandatory Visualizations

Signaling Pathway Involving a Histidine-Rich Peptide

Caption: A generalized GPCR signaling pathway activated by a histidine-containing peptide.

Experimental Workflow for SPPS with Trt-Histidine

Caption: Workflow for incorporating Trt-protected histidine in solid-phase peptide synthesis.

Logical Relationship of Protection Strategy

Caption: Logical relationships in the Trt-protection strategy for histidine in SPPS.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Mechanism of Boc-His(Trt)-Aib-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms and methodologies involved in utilizing Boc-His(Trt)-Aib-OH in solid-phase peptide synthesis (SPPS). The incorporation of this specialized dipeptide, containing the sterically hindered α-aminoisobutyric acid (Aib) and a protected histidine residue, presents unique challenges and advantages in the synthesis of complex peptides. This document will delve into the core principles of the Boc protection strategy, the role of the trityl group in safeguarding the histidine side chain, and the specific conditions required for the efficient coupling of the sterically demanding Aib residue.

Core Concepts in Boc-SPPS

Solid-phase peptide synthesis employing the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a well-established strategy. The process is cyclical, involving the sequential addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble resin support.[1][] The quasi-orthogonal Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is commonly used, where the temporary Nα-Boc group is removed by moderate acid treatment, while more permanent benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrofluoric acid (HF).[1][3]

The fundamental steps in each cycle of Boc-SPPS are:

-

Deprotection: Removal of the Nα-Boc group, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][4]

-

Neutralization: The resulting TFA salt of the N-terminal amine is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA).[1][5]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminal amine of the resin-bound peptide.[]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[1]

The Role of Histidine Protection: The Trityl Group

The imidazole (B134444) side chain of histidine is nucleophilic and can cause several side reactions during SPPS, including racemization and side-chain acylation.[5][6] To prevent these issues, the imidazole group is protected. The trityl (Trt) group is a bulky, acid-labile protecting group widely used for this purpose in both Boc and Fmoc synthesis.[6][7]

Mechanism of Trityl Protection: The trityl group is introduced onto the histidine imidazole ring via a nucleophilic substitution reaction, typically using trityl chloride.[6] The reaction proceeds through an SN1 pathway, where the bulky trityl group preferentially attaches to the less sterically hindered N-τ (tele) nitrogen of the imidazole ring.[6] This regioselectivity is crucial for effectively preventing side reactions.[6] The acid lability of the Trt group makes it compatible with the final cleavage step in Boc-SPPS.[8] While the Trt group significantly reduces the risk of side reactions, it's worth noting that the unprotected N-π nitrogen can still potentially contribute to racemization, especially during prolonged activation times.[7]

The Challenge of α-Aminoisobutyric Acid (Aib)

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon.[9] This steric hindrance makes the coupling of Aib residues notoriously difficult in conventional SPPS, often leading to low yields.[10][11] The bulky nature of Aib impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

To overcome this challenge, several strategies are employed:

-

Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions and drive them to completion, even for sterically hindered amino acids like Aib.[10]

-

Potent Coupling Reagents: Standard coupling reagents are often inefficient for Aib. More powerful reagents are required to facilitate the reaction.[12]

The this compound Dipeptide Building Block

The use of the pre-formed dipeptide this compound is a strategic approach to incorporate the challenging His-Aib sequence into a peptide chain. This building block offers several advantages:

-

Reduced Racemization: The trityl group on the histidine side chain minimizes the risk of racemization during the coupling step.[9]

-

Enhanced Stability: The Aib residue promotes the formation of helical secondary structures in peptides, which can lead to increased stability.[9]

-

Streamlined Synthesis: Incorporating the dipeptide in a single coupling step can be more efficient than the stepwise addition of His and then Aib, especially given the difficulties associated with Aib coupling.

Experimental Protocols and Methodologies

The following protocols are representative of the steps involved in using this compound in a manual or automated Boc-SPPS workflow.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).

-

TFA Treatment: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[13] A shorter pre-wash of 2-5 minutes can also be employed.[13][14]

-

Washing: Thoroughly wash the resin with DCM and then isopropanol (B130326) (IPA) to remove residual TFA.[14]

Due to the steric hindrance of the Aib residue, a highly efficient coupling method is required.

Method A: HBTU/DIEA Coupling

-

Resin Preparation: After deprotection and neutralization, the resin is washed with dimethylformamide (DMF).

-

Activation: In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin loading) with a coupling agent like HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2-3 equivalents relative to the amino acid) to initiate activation.[13]

-

Coupling: Immediately add the activated amino acid solution to the resin and agitate for 1-4 hours. The coupling time may need to be extended for this hindered dipeptide.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[13] A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Method B: DIC/Oxyma Coupling

This method is often preferred for difficult couplings.

-

Resin Preparation: As in Method A.

-

Coupling Solution: In a separate vessel, dissolve this compound (e.g., 4 equivalents), Oxyma (4 equivalents), and DIC (5 equivalents) in DMF.[15]

-

Coupling: Add the coupling solution to the resin and agitate. Microwave irradiation (e.g., 10 minutes at 100°C) can significantly improve the efficiency of this step for hindered residues.[11]

-

Monitoring: As in Method A.

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Trityl group) are removed.

-

Cleavage Cocktail: Treat the peptidyl-resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers to trap reactive cations generated during deprotection. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[4]

-

Reaction: Agitate the resin in the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution by adding cold diethyl ether.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data on Coupling of Hindered Amino Acids

The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen methodology. Below is a summary of findings from various studies.

| Coupling Reagent/Method | Hindered Residue(s) | Yield/Efficiency | Reference |

| Pivaloyl mixed anhydride, pentafluorophenyl ester, acyl fluoride | (NMe)Aib | <10% | [16] |

| HBTU (excess) | (NMe)Aib | Significant yield | [16] |

| PyBroP (excess) | (NMe)Aib | Significant yield | [16] |

| PyAOP | Aib | Successful application | [12] |

| DIC/Oxyma with microwave | Aib | High purity | [11] |

| TFFH (generates amino acid fluorides) | Aib | Especially suited | [17] |

Conclusion

The use of this compound in solid-phase peptide synthesis is a sophisticated strategy for incorporating a challenging dipeptide motif. A thorough understanding of the Boc-SPPS mechanism, the protective function of the Trityl group, and the specific requirements for coupling the sterically hindered Aib residue is paramount for success. By employing potent coupling reagents, optimizing reaction conditions (potentially with microwave assistance), and utilizing the pre-formed dipeptide building block, researchers can effectively synthesize complex peptides with unique structural and functional properties. Careful monitoring of the coupling steps and appropriate selection of cleavage conditions are critical to achieving high purity and yield of the final peptide product.

References

- 1. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 11. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. chempep.com [chempep.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

Technical Guide to the Material Safety of Boc-His(Trt)-Aib-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Boc-His(Trt)-Aib-OH (CAS No. 2061897-68-3), a specialized dipeptide derivative crucial in peptide synthesis, particularly in the development of targeted therapeutics.[1][] Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from available supplier data and the SDS of its constituent components, Boc-His(Trt)-OH and α-aminoisobutyric acid (Aib).

Section 1: Chemical Identification and Physical Properties

This compound is a white to off-white solid used as a building block in the synthesis of peptides.[1][] Its structure incorporates Nα-Boc-protected L-histidine with a trityl (Trt) protecting group on the imidazole (B134444) side chain, and the unnatural amino acid α-aminoisobutyric acid.[1]

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid | [][3][4][5] |

| CAS Number | 2061897-68-3 | [1][3][5] |

| Molecular Formula | C34H38N4O5 | [1][3][5] |

| Molecular Weight | 582.7 g/mol | [1][3][6] |

| Appearance | White to off-white solid | [] |

| Purity | Typically >95% by HPLC | [1] |

| Solubility | Soluble in common peptide synthesis solvents like DMF and NMP; slightly soluble in Chloroform and DMSO. | [1][] |

| Storage Temperature | Recommended at -20°C or 2-8°C in a dry environment. | [1][][4][7][8] |

Section 2: Hazard Identification and GHS Classification

While a full GHS classification for this compound is not widely available, supplier information indicates the following hazards. It is prudent to handle this compound with the potential hazards of its components in mind.

| Hazard Information | Classification & Precautionary Statements |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on supplier data and may not be exhaustive.[4][7]

The individual components suggest the following potential hazards:

-

Boc-His(Trt)-OH : May be harmful if inhaled, swallowed, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.[9]

-

α-Aminoisobutyric acid (Aib) : May cause eye irritation.[10][11]

Section 3: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9] A dust respirator should be used to avoid inhalation.[9]

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood to keep airborne levels low.[9]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9] Avoid contact with skin and eyes.[12] Do not breathe dust.[5][9]

Storage:

-

Conditions: Store in a tightly sealed container in a cool, dry place.[1][13] Recommended storage temperatures are -20°C or 2-8°C to prevent degradation.[1][][4][7][8]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

The following diagram illustrates a general workflow for the safe handling of this compound.

Caption: Workflow for Safe Handling of this compound.

Section 4: Experimental Protocols

This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol for its use in a coupling reaction.

General Peptide Coupling Protocol:

-

Resin Preparation: Swell the resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like dichloromethane (B109758) (DCM).

-

Deprotection (if applicable): If extending a peptide chain, remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.

-

Activation of this compound:

-

Dissolve this compound in an anhydrous solvent such as DMF or NMP.[1]

-

Add a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA, NMM) to the solution to form the activated ester. A patent describes dissolving Boc-His(Trt)-OH and an activator in a solvent, then adding a coupling reagent to obtain an activated ester solution.[14]

-

-

Coupling:

-

Add the activated this compound solution to the prepared resin.

-

Agitate the mixture for a specified time (e.g., 1-2 hours) at room temperature to allow for complete amide bond formation.[13]

-

-

Washing: After the coupling reaction, wash the resin extensively with solvents like DMF and DCM to remove any unreacted reagents and byproducts.[13]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[13]

The following diagram outlines the logical steps in a typical peptide synthesis cycle involving this dipeptide.

Caption: Logical Flow of a Peptide Synthesis Coupling Step.

Section 5: First Aid and Emergency Procedures

In the absence of specific data for this compound, the following first-aid measures, based on its components, are recommended.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[9][12] |

| Skin Contact | Wash off with soap and plenty of water.[9][12] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][12] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][12] |

Section 6: Stability and Reactivity

-

Stability: The compound is stable under recommended storage conditions.[9]

-

Conditions to Avoid: Avoid moisture, heat, and strong oxidizing agents.[9] The Boc and Trt protecting groups are acid-labile and can be cleaved by acids like trifluoroacetic acid (TFA).[1]

-

Hazardous Decomposition Products: Upon combustion, it may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[9]

Section 7: Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not available. The toxicological properties have not been thoroughly investigated.[15] It is recommended to handle the substance as potentially harmful. No data is available on its ecotoxicity or biodegradability.[9] Discharge into the environment should be avoided.[15]

Section 8: Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[9] It is advisable to contact a licensed professional waste disposal service.[15]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Material Safety Data Sheet. Users should exercise caution and consult all available safety information before handling this product. The responsibility for safe handling lies with the user.

References

- 1. chempep.com [chempep.com]

- 3. This compound | C34H38N4O5 | CID 124179955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 2061897-68-3 [sigmaaldrich.com]

- 5. This compound 98% | CAS: 2061897-68-3 | AChemBlock [achemblock.com]

- 6. Boc-D-His(Trt)-Aib-OH | C34H38N4O5 | CID 171390211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Boc-L-His(Trt)-Aib-OH - Morning Shine [mspharmx.com]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. peptide.com [peptide.com]

- 10. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. CN119504926A - A method for preparing this compound - Google Patents [patents.google.com]

- 15. afgsci.com [afgsci.com]

A Technical Guide to Boc-His(Trt)-Aib-OH: Synthesis, Commercial Sourcing, and Application in Peptide Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-His(Trt)-Aib-OH, a critical dipeptide intermediate in modern peptide synthesis. We will explore its chemical properties, commercial availability, and detailed experimental protocols for its synthesis and quality control. Furthermore, this guide will elucidate the role of this compound in the synthesis of therapeutic peptides, such as the GLP-1 receptor agonist Semaglutide (B3030467), and detail the relevant signaling pathways.

Chemical Properties and Significance

This compound, with the IUPAC name (S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid, is a protected dipeptide composed of L-Histidine and α-Aminoisobutyric acid (Aib).[1] The protecting groups, tert-Butoxycarbonyl (Boc) on the N-terminus and Trityl (Trt) on the imidazole (B134444) side chain of Histidine, are crucial for preventing unwanted side reactions during peptide synthesis.[1] The incorporation of the unnatural amino acid Aib is noteworthy for its ability to induce helical conformations in peptides, thereby enhancing their stability.[1]

| Property | Value | Reference |

| CAS Number | 2061897-68-3 | [1] |

| Molecular Formula | C34H38N4O5 | [1] |

| Molecular Weight | 582.7 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >95% (HPLC) | [1] |

| Solubility | Soluble in DMF and NMP; slightly soluble in Chloroform and DMSO | [1] |

| Storage | -20°C for long-term stability | [1] |

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, catering to different research and development needs. The purity and available quantities can vary, impacting the price. Below is a summary of representative commercial suppliers.

| Supplier | Purity | Available Quantities | Price (USD, Representative) |